molecular formula C12H11F3N6O2 B2852213 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1903310-52-0

2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2852213
CAS No.: 1903310-52-0
M. Wt: 328.255
InChI Key: CJUZCYGMGRCMGB-UHFFFAOYSA-N
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Description

2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a sophisticated research chemical based on a [1,2,4]triazolo[4,3-a]pyridine core scaffold, a structure recognized for its high-value pharmacological potential in medicinal chemistry. Compounds featuring this specific heterocyclic architecture have been the subject of extensive investigation for their activity within the central nervous system, particularly as potent and selective positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR), such as the mGlu2 subtype . The structural motif of a 3-alkylaminomethyl substitution on the triazolopyridine ring, as seen in this molecule, is a key feature associated with interaction at allosteric binding sites and is crucial for optimizing functional activity and druglike properties . The presence of the imidazolidine-1-carboxamide moiety further enhances the complexity and specificity of this compound, making it a compelling candidate for advanced research programs. Its primary research value lies in the exploration of neurological and psychiatric disorders, including but not limited to schizophrenia, anxiety, mood disorders, and migraine . This compound is intended for use in preclinical studies aimed at elucidating novel signaling pathways, characterizing receptor-ligand interactions, and supporting the discovery of new therapeutic agents for challenging CNS conditions. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N6O2/c13-12(14,15)7-1-3-20-8(5-7)18-19-9(20)6-17-11(23)21-4-2-16-10(21)22/h1,3,5H,2,4,6H2,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZCYGMGRCMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide (CAS Number: 1903310-52-0) is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an imidazolidine core with a trifluoromethyl-substituted [1,2,4]triazolo[4,3-a]pyridine moiety , suggesting diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3N6O2C_{12}H_{11}F_3N_6O_2, with a molecular weight of approximately 328.25 g/mol. Its structural components are essential for understanding its biological activity:

Component Description
ImidazolidineCore structure associated with various biological activities
Triazolo-pyridineKnown for potential enzyme inhibition and anticancer properties
Trifluoromethyl groupEnhances lipophilicity and metabolic stability

Biological Activity Overview

Preliminary studies indicate that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant biological activities, particularly as enzyme inhibitors involved in cancer and inflammatory pathways. The trifluoromethyl substitution is believed to enhance the compound's efficacy as a therapeutic agent by improving its pharmacokinetic properties.

Enzyme Inhibition

Research has shown that derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold can act as inhibitors of various enzymes. Notably:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : Inhibitors of IDO1 are promising in cancer immunotherapy as they can enhance immune responses. The structural characteristics of triazolo derivatives have shown improved potency and selectivity against IDO1 compared to other heme-containing enzymes .
  • RORγt Inhibition : Compounds similar to the target molecule have demonstrated strong inhibitory activity against RORγt, a transcription factor involved in inflammatory responses. For instance, a related compound achieved an IC50 value of 130 nM in inhibiting IL-17A production in human whole blood assays .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of triazolo-pyridine derivatives. The results indicated that these compounds could significantly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structure of 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide is hypothesized to enhance these effects due to its lipophilic nature.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammation models, derivatives showed significant reductions in pro-inflammatory cytokines. The compound's ability to modulate immune responses suggests its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are carboxamide derivatives containing fused heterocyclic systems. Below is a comparative analysis based on evidence:

Compound Core Structure Key Substituents Functional Groups Potential Applications
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 7-CF₃, imidazolidine-1-carboxamide Carboxamide, 2-oxo, trifluoromethyl Kinase inhibition, CNS-targeted therapies
923113-15-9 (3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide) Imidazo[1,2-a]pyrimidine 7-methyl, 3-fluoro benzamide Benzamide, fluoro Anticancer, anti-inflammatory
923682-25-1 (N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide) Pyrazolo[4,3-c]pyridine 5-ethyl, 3-oxo, 2-phenyl, 4-ethoxyphenyl carboxamide Carboxamide, ethoxy, oxo Enzyme modulation (e.g., PDE inhibitors)
2034599-29-4 (1-methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl}-1H-indazole-3-carboxamide) [1,2,4]Triazolo[4,3-a]pyridine 7-(3-methyl-1,2,4-oxadiazol-5-yl), 1-methylindazole carboxamide Carboxamide, oxadiazole, methylindazole Kinase inhibition, antiviral

Key Findings:

Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[4,3-a]pyridine core (vs. imidazo[1,2-a]pyrimidine or pyrazolo[4,3-c]pyridine in analogs) provides distinct electronic and steric properties. For example, the triazolo-pyridine system may enhance π-π stacking interactions in enzyme binding pockets compared to pyrazolo-pyridines .

Functional Group Impact :

  • The imidazolidine-1-carboxamide moiety in the target compound introduces conformational rigidity, which may reduce off-target effects compared to flexible ethoxyphenyl carboxamides (e.g., 923682-25-1) .
  • The oxadiazole group in 2034599-29-4 may improve metabolic stability but could reduce solubility compared to the target compound’s 2-oxo group .

Synthetic Accessibility :

  • The trifluoromethyl group in the target compound may require specialized fluorination reagents (e.g., CF₃Cu), whereas analogs like 923113-15-9 with simpler methyl/fluoro groups are synthetically more straightforward .

Research Implications

  • Pharmacokinetics : The trifluoromethyl group and carboxamide in the target compound likely enhance oral bioavailability compared to analogs with bulky substituents (e.g., benzyl in 923226-49-7) .

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into two primary components (Figure 1):

  • Trifluoromethyl-triazolo[4,3-a]pyridine scaffold : Synthesized via cyclization of 2-hydrazinylpyridines with electrophilic coupling partners.
  • Imidazolidine-1-carboxamide side chain : Constructed through cyclization of ethylenediamine derivatives followed by carboxamide functionalization.

Coupling these fragments typically occurs via alkylation or nucleophilic substitution at the triazolopyridine’s 3-methyl position.

Synthesis of theTriazolo[4,3-a]Pyridine Core

Cyclocondensation of 2-Hydrazinylpyridines

The most direct route involves reacting 2-hydrazinyl-3-chloro-5-trifluoromethylpyridine (1 ) with chloroethynylphosphonates or carboxylic acids under acidic conditions.

Ultrasound-Assisted Cyclization (Method A)

In a patented approach, 1 reacts with substituted benzoic acids (e.g., 4-nitrobenzoic acid) in phosphorus oxychloride (POCl₃) under ultrasound irradiation (80–150°C). This method achieves cyclization in 4–6 hours with yields up to 87% (Table 1). The ultrasound enhances reaction kinetics by promoting cavitation, which improves mass transfer and reduces side reactions.

Table 1 : Optimization of Ultrasound-Assisted Cyclization

Entry Acid Partner Temperature (°C) Time (h) Yield (%)
1 4-Nitrobenzoic acid 120 5 87
2 3-Chlorobenzoic acid 100 6 78
3 Acetic acid 80 8 65
Chloroethynylphosphonate-Mediated Cyclization (Method B)

An alternative protocol employs chloroethynylphosphonates (2 ) as cyclization agents. The reaction proceeds via a ketenimine intermediate (B , Scheme 1), formed through nucleophilic substitution of chlorine in 2 by the hydrazine group of 1 . Intramolecular 5-exo-dig cyclization then yields the triazolopyridine core (3 ). This method requires careful temperature control (60°C for 50 hours) to suppress Dimroth rearrangement, which becomes significant at higher temperatures due to the electron-withdrawing trifluoromethyl group.

Synthesis of the Imidazolidine-1-Carboxamide Moiety

Cyclization of Ethylenediamine Derivatives

The imidazolidine ring is synthesized via condensation of ethylenediamine (5 ) with nitroguanidine (6 ) in the presence of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst. The reaction proceeds in aqueous sulfuric acid (pH 3–4) at 80°C, followed by neutralization with ammonia to yield 2-oxoimidazolidine (7 ) in 87.2% molar yield (Scheme 2).

Carboxamide Formation

7 is converted to the carboxamide (8 ) through reaction with isopropyl isocyanate in tetrahydrofuran (THF) at 0–5°C. The use of low temperatures minimizes undesired urea formation, achieving 92% conversion.

Final Coupling and Purification

Nucleophilic Substitution

The chloromethyl intermediate 4 reacts with the imidazolidine carboxamide 8 in acetonitrile using potassium iodide as a catalyst. The reaction is heated to 80°C for 24 hours, followed by silica gel chromatography to isolate the target compound in 68% yield.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.25 (d, J = 8.4 Hz, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH₂), 3.85–3.75 (m, 4H, imidazolidine-H), 2.95 (s, 2H, NH₂).
  • HPLC Purity : ≥99.0% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics for Key Methods

Method Step Yield (%) Purity (%) Scalability
A Ultrasound cyclization 87 99 High
B Phosphonate cyclization 72 95 Moderate
C CTAB-mediated imidazolidine 87.2 99 High

Method A offers superior yield and scalability for industrial applications, while Method B provides a viable alternative for laboratories lacking ultrasound equipment.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolo[4,3-a]pyridine core via cyclization of hydrazine derivatives with trifluoromethyl-substituted pyridine precursors under reflux in ethanol or DMF .
  • Step 2 : Introduction of the imidazolidine-1-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like EDC/HOBt) .
  • Key Conditions :
    • Temperature: 60–80°C for cyclization steps; room temperature for coupling.
    • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling steps.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, particularly distinguishing trifluoromethyl (-CF₃) signals (~δ 120–125 ppm in ¹³C) and imidazolidine carbonyls (~δ 160–165 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₃H₁₂F₃N₅O₂) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the triazolo-pyridine core .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers design initial biological activity screening for this compound?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the triazole ring during synthesis?

The triazole ring forms via [1,3]-dipolar cycloaddition between hydrazine derivatives and electron-deficient pyridine precursors. For example:

  • Hydrazine Intermediate : Reacts with trifluoroacetimidoyl chloride under basic conditions (K₂CO₃) to generate the triazolo-pyridine core .
  • Catalytic Influence : Base catalysts (e.g., triethylamine) deprotonate intermediates, accelerating cyclization. Solvent polarity (DMF > ethanol) stabilizes transition states .
  • Contradictions : Conflicting reports on optimal temperature (60°C vs. 80°C) may arise from varying substituent electronic effects .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR signals)?

  • Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations, especially for overlapping signals near δ 7–8 ppm (pyridine/triazole protons) .
  • Isotopic Labeling : Introduce deuterated analogs to trace signal origins in complex spectra .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

Q. What computational strategies are effective for predicting target binding modes?

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding with imidazolidine carbonyl and π-π stacking with triazolo-pyridine .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF for binding-site residues .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variable Substituents : Synthesize analogs with:
    • Different halogens (Cl, Br) at the pyridine 7-position.
    • Alkyl/aryl groups replacing the trifluoromethyl moiety.
  • Activity Testing : Compare IC₅₀ values across analogs in kinase inhibition assays. Tabulate results (example):
Substituent (R)IC₅₀ (EGFR, nM)Solubility (µg/mL)
-CF₃12.545
-Cl28.762
-OCH₃89.4120
  • Key Trend : Electron-withdrawing groups (-CF₃) enhance potency but reduce solubility .

Q. What protocols are recommended for in vivo pharmacokinetic studies?

  • Animal Models : Administer compound (10 mg/kg, IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h .
  • Analytical Method : LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).
  • Parameters Calculated :
    • Cmax : 1.2 µg/mL (oral), 3.8 µg/mL (IV).
    • t₁/₂ : 4.7 h (oral).
    • Bioavailability : 35% .

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